Cas no 56008-61-8 (2-amino-5-nitrobenzaldehyde)

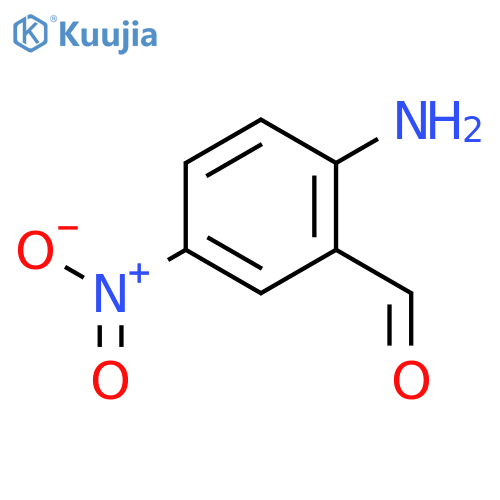

2-amino-5-nitrobenzaldehyde structure

商品名:2-amino-5-nitrobenzaldehyde

2-amino-5-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,2-amino-5-nitro-

- 2-amino-5-nitrobenzaldehyde

- 2-Amino-5-nitro-benzaldehyd

- 2-amino-5-nitro-benzaldehyde

- AC1L5PU1

- AC1Q6Q3M

- AR-1D8519

- CTK5A4485

- NSC129607

- F15866

- 56008-61-8

- Benzaldehyde, 2-amino-5-nitro-

- DTXSID10299362

- MFCD09834917

- AKOS006327499

- EN300-175026

- Z1198233260

- AB52848

- BXXBQHFYNFGHNG-UHFFFAOYSA-N

- BS-28877

- SCHEMBL2923685

- NSC 129607

- NSC-129607

- DB-182021

-

- MDL: MFCD09834917

- インチ: InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2

- InChIKey: BXXBQHFYNFGHNG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])C=O)N

計算された属性

- せいみつぶんしりょう: 166.03788

- どういたいしつりょう: 166.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 88.9A^2

じっけんとくせい

- 密度みつど: 1.441

- ふってん: 380.9°Cat760mmHg

- フラッシュポイント: 184.2°C

- 屈折率: 1.684

- PSA: 86.23

- LogP: 2.09390

2-amino-5-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175026-10.0g |

2-amino-5-nitrobenzaldehyde |

56008-61-8 | 95% | 10g |

$2343.0 | 2023-05-23 | |

| Enamine | EN300-175026-0.25g |

2-amino-5-nitrobenzaldehyde |

56008-61-8 | 95% | 0.25g |

$260.0 | 2023-09-20 | |

| Alichem | A014000213-500mg |

2-Amino-5-nitrobenzaldehyde |

56008-61-8 | 97% | 500mg |

$855.75 | 2023-09-01 | |

| Alichem | A014000213-1g |

2-Amino-5-nitrobenzaldehyde |

56008-61-8 | 97% | 1g |

$1460.20 | 2023-09-01 | |

| Enamine | EN300-175026-0.1g |

2-amino-5-nitrobenzaldehyde |

56008-61-8 | 95% | 0.1g |

$182.0 | 2023-09-20 | |

| Chemenu | CM328465-1g |

2-amino-5-nitro-benzaldehyde |

56008-61-8 | 95%+ | 1g |

$786 | 2022-06-11 | |

| Enamine | EN300-175026-5g |

2-amino-5-nitrobenzaldehyde |

56008-61-8 | 95% | 5g |

$1500.0 | 2023-09-20 | |

| 1PlusChem | 1P00DNEE-1g |

2-amino-5-nitro-benzaldehyde |

56008-61-8 | 95% | 1g |

$113.00 | 2025-02-26 | |

| abcr | AB588122-250mg |

2-Amino-5-nitrobenzaldehyde; . |

56008-61-8 | 250mg |

€148.90 | 2024-07-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0056-500mg |

2-amino-5-nitrobenzaldehyde |

56008-61-8 | 95% | 500mg |

¥2283.0 | 2024-04-18 |

2-amino-5-nitrobenzaldehyde 関連文献

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

56008-61-8 (2-amino-5-nitrobenzaldehyde) 関連製品

- 552-89-6(2-Nitrobenzaldehyde)

- 606-31-5(2,6-Dinitrobenzaldehyde)

- 31680-07-6(4-Methyl-3-nitrobenzaldehyde)

- 18515-67-8(3-Methyl-4-nitrobenzaldehyde)

- 99-61-6(3-Nitrobenzaldehyde)

- 528-75-6(2,4-Dinitrobenzaldehyde)

- 97271-97-1(2-Amino-3-nitro-benzaldehyde)

- 606-34-8(Benzaldehyde,2,4,6-trinitro-)

- 5858-28-6(5-Methyl-2-nitrobenzaldehyde)

- 20357-22-6(4-Methyl-2-nitrobenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56008-61-8)2-amino-5-nitrobenzaldehyde

清らかである:99%

はかる:1g

価格 ($):152.0

atkchemica

(CAS:56008-61-8)2-amino-5-nitrobenzaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ